molecular formula C8H13N3O B11785532 (2-(1-Aminocyclobutyl)-1H-imidazol-4-yl)methanol

(2-(1-Aminocyclobutyl)-1H-imidazol-4-yl)methanol

Cat. No.: B11785532
M. Wt: 167.21 g/mol
InChI Key: XQQGPBGFOFENNT-UHFFFAOYSA-N
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Description

(2-(1-Aminocyclobutyl)-1H-imidazol-4-yl)methanol is an organic compound with a unique structure that combines an aminocyclobutyl group with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-Aminocyclobutyl)-1H-imidazol-4-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2-(1-Aminocyclobutyl)-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated imidazole derivatives.

    Substitution: Formation of ethers or esters.

Mechanism of Action

The mechanism of action of (2-(1-Aminocyclobutyl)-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(1-Aminocyclobutyl)-1H-imidazol-4-yl)methanol is unique due to its combination of the aminocyclobutyl group and the imidazole ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

[2-(1-aminocyclobutyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C8H13N3O/c9-8(2-1-3-8)7-10-4-6(5-12)11-7/h4,12H,1-3,5,9H2,(H,10,11)

InChI Key

XQQGPBGFOFENNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC=C(N2)CO)N

Origin of Product

United States

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